molecular formula C17H16N2O4 B5797627 4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid

4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid

Cat. No. B5797627
M. Wt: 312.32 g/mol
InChI Key: DYHVLCPCVNABLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid, commonly known as Pemetrexed, is a chemotherapy drug that is used to treat various types of cancer. Pemetrexed is a member of the antifolate family of drugs and works by inhibiting the synthesis of DNA and RNA.

Mechanism of Action

Pemetrexed works by inhibiting several enzymes involved in the synthesis of DNA and RNA, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By inhibiting these enzymes, Pemetrexed prevents the synthesis of nucleotides, which are essential building blocks of DNA and RNA. This leads to the inhibition of cell division and ultimately, cell death.
Biochemical and Physiological Effects:
Pemetrexed has several biochemical and physiological effects on the body. It has been shown to cause DNA damage, induce apoptosis, and inhibit angiogenesis. Pemetrexed also has immunomodulatory effects, as it has been shown to increase the production of cytokines and chemokines, which are important for immune system function.

Advantages and Limitations for Lab Experiments

One advantage of using Pemetrexed in lab experiments is its specificity for cancer cells, which allows for targeted therapy. Pemetrexed also has a relatively low toxicity profile compared to other chemotherapy drugs, making it a safer option for patients. However, Pemetrexed has several limitations, including the development of drug resistance and the potential for off-target effects.

Future Directions

There are several future directions for the use of Pemetrexed in cancer treatment. One potential direction is the development of combination therapies that target multiple pathways involved in cancer cell growth and survival. Another direction is the use of Pemetrexed in combination with immunotherapy, as it has been shown to have immunomodulatory effects. Additionally, the development of more specific and potent antifolate drugs could improve the efficacy of Pemetrexed and other antifolate drugs in cancer treatment.
Conclusion:
Pemetrexed is a chemotherapy drug that has been extensively studied for its efficacy in treating various types of cancer. Its mechanism of action involves the inhibition of enzymes involved in DNA and RNA synthesis, leading to the inhibition of cell division and ultimately, cell death. Pemetrexed has several biochemical and physiological effects on the body and has advantages and limitations for lab experiments. There are several future directions for the use of Pemetrexed in cancer treatment, including the development of combination therapies and more specific and potent antifolate drugs.

Synthesis Methods

The synthesis of Pemetrexed involves several steps, including the reaction between 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyphenyl)methyl] pyrido [2,3-d] pyrimidine and N-(3-acetylphenyl) glutamic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting product is then treated with trifluoroacetic acid to remove the protecting groups, resulting in the formation of Pemetrexed.

Scientific Research Applications

Pemetrexed has been extensively studied for its efficacy in treating various types of cancer, including non-small cell lung cancer, mesothelioma, and breast cancer. Several clinical trials have demonstrated the effectiveness of Pemetrexed in combination with other chemotherapy drugs, such as cisplatin and carboplatin. Pemetrexed has also been studied for its potential use in targeted therapy, as it has been shown to inhibit the activity of thymidylate synthase, an enzyme that is overexpressed in many types of cancer.

properties

IUPAC Name

4-[[(3-acetylphenyl)carbamoylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-11(20)14-3-2-4-15(9-14)19-17(23)18-10-12-5-7-13(8-6-12)16(21)22/h2-9H,10H2,1H3,(H,21,22)(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHVLCPCVNABLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[(3-Acetylphenyl)carbamoyl]amino}methyl)benzoic acid

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